molecular formula C12H11N3O4 B5697609 (3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one

(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one

Cat. No.: B5697609
M. Wt: 261.23 g/mol
InChI Key: QYKBWIKQMKKURW-JXMROGBWSA-N
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Description

(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one is a chemical compound characterized by a piperazinone ring substituted with a 4-nitrophenyl group and an oxoethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one typically involves the condensation of 4-nitrobenzaldehyde with piperazin-2-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the oxo group can be further oxidized to form carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, water.

Major Products Formed

    Reduction: (3E)-3-[2-(4-aminophenyl)-2-oxoethylidene]piperazin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitrophenyl group and the piperazinone ring makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its ability to undergo various chemical reactions allows for the creation of polymers and other materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[2-(4-aminophenyl)-2-oxoethylidene]piperazin-2-one: A reduced derivative with an amino group instead of a nitro group.

    (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]piperazin-2-one: A substituted derivative with a chlorine atom instead of a nitro group.

Uniqueness

(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-11(7-10-12(17)14-6-5-13-10)8-1-3-9(4-2-8)15(18)19/h1-4,7,13H,5-6H2,(H,14,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKBWIKQMKKURW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=C\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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